[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine
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Overview
Description
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dimethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The dimethylamine moiety may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine can be compared with other sulfonyl-containing compounds such as:
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]dimethylamine: Similar structure but with methoxy groups instead of ethoxy groups.
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]ethylamine: Similar structure but with an ethylamine group instead of dimethylamine.
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]methylamine: Similar structure but with a methylamine group instead of dimethylamine.
Properties
IUPAC Name |
2,5-diethoxy-N,N,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-6-17-11-9-13(19(15,16)14(4)5)12(18-7-2)8-10(11)3/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDUUVWNFPJGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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